REACTION_CXSMILES
|
[CH2:1]([C:5]1[CH:11]=[CH:10][C:8]([NH2:9])=[CH:7][CH:6]=1)[CH:2]([CH3:4])[CH3:3].[C:12](OC(=O)C)(=[O:14])[CH3:13].O>C(O)(=O)C>[CH2:1]([C:5]1[CH:6]=[CH:7][C:8]([NH:9][C:12](=[O:14])[CH3:13])=[CH:10][CH:11]=1)[CH:2]([CH3:4])[CH3:3]
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Name
|
|
Quantity
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70 g
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Type
|
reactant
|
Smiles
|
C(C(C)C)C1=CC=C(N)C=C1
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Name
|
|
Quantity
|
126 mL
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Type
|
solvent
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Smiles
|
C(C)(=O)O
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Name
|
|
Quantity
|
59.9 g
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Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
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Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
O
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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After the completion of dropwise addition
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Type
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CUSTOM
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Details
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reaction at a temperature of 40° C. for 1 hour
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Duration
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1 h
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Type
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FILTRATION
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Details
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The resulting crystal was filtered off
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Type
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WASH
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Details
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washed with water
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Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The crystal thus obtained
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Type
|
CUSTOM
|
Details
|
was then recrystallized from a mixture of 140 ml of toluene and 700 ml of n-hexane
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Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)C1=CC=C(NC(C)=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 60.4 g | |
YIELD: PERCENTYIELD | 67.3% | |
YIELD: CALCULATEDPERCENTYIELD | 67.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |